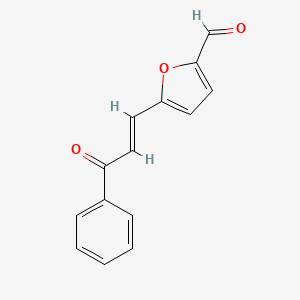

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJBMWMNRLSJID-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420736 | |

| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-75-3 | |

| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde

Introduction: The Significance of Furan-Containing Chalcones

Chalcones, characterized by their α,β-unsaturated ketone core (1,3-diphenyl-2-propen-1-one), are a pivotal class of compounds in medicinal chemistry and drug development.[1] These molecules, which serve as precursors for flavonoids and isoflavonoids in plants, exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The furan moiety, a five-membered aromatic heterocycle, is a crucial structural component in numerous pharmacologically active compounds.[2] Its inclusion in a chalcone scaffold can enhance metabolic stability, drug-receptor interactions, and bioavailability.[2] Furan-containing chalcone derivatives have often been found to be more biologically active than their counterparts.[3][4] This guide provides an in-depth, field-proven protocol for the synthesis and characterization of a specific furan-containing chalcone, 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, a compound of interest for researchers exploring novel therapeutic agents.[5]

Synthesis via Claisen-Schmidt Condensation: A Mechanistic Approach

The most efficient and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction is a type of crossed-aldol condensation between an aromatic aldehyde that lacks an α-hydrogen and an acetophenone derivative that possesses an α-hydrogen, typically catalyzed by a base.[6][7]

Causality Behind Experimental Choices

The synthesis of this compound involves the reaction between 5-formyl-2-furaldehyde and acetophenone.

-

Reactants : 5-formyl-2-furaldehyde serves as the aromatic aldehyde component, and acetophenone provides the enolizable ketone.

-

Catalyst : A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential.[8] The base's primary role is to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion.[9][10] The choice of an alkoxide base corresponding to the solvent alcohol (e.g., sodium ethoxide in ethanol) can prevent side reactions like transesterification.[10]

-

Solvent : Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the base catalyst.[8][11]

-

Temperature : The reaction is typically conducted at room temperature. While some procedures may involve heating to increase the reaction rate, room temperature is often sufficient and can help minimize side product formation.[12]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:[9][10]

-

Enolate Formation : The hydroxide ion (from NaOH) removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of 5-formyl-2-furaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation : The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol adduct).

-

Dehydration : The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the stable, conjugated α,β-unsaturated ketone—the final chalcone product.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Formyl-2-furaldehyde | 124.09 | 1.24 g | 0.01 |

| Acetophenone | 120.15 | 1.20 g (1.16 mL) | 0.01 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 0.02 |

| Ethanol (95%) | - | 25 mL | - |

| Distilled Water | - | As needed | - |

| Dilute Hydrochloric Acid (HCl) | - | As needed | - |

Step-by-Step Procedure

-

Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.24 g (0.01 mol) of 5-formyl-2-furaldehyde and 1.20 g (0.01 mol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[1]

-

Catalyst Addition : In a separate beaker, prepare the catalyst solution by dissolving 0.80 g of NaOH in 5 mL of distilled water. Cool the solution to room temperature. Slowly add the aqueous NaOH solution drop-wise to the stirred ethanolic solution of the reactants.[6]

-

Reaction : A change in color and the formation of a precipitate should be observed, typically forming a yellow paste.[6] Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours.

-

Reaction Monitoring : The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:petroleum ether, 2:1).[13]

-

Work-up and Isolation : After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.[8]

-

Neutralization : While stirring, slowly add dilute hydrochloric acid to neutralize the mixture until it reaches a pH of 7.[8] This step protonates the chalcone product and facilitates its precipitation.

-

Filtration : Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[8]

-

Washing : Wash the crude product several times with cold distilled water to remove any remaining base and other water-soluble impurities.[8]

-

Drying : Allow the product to air-dry, then place it in a desiccator or a vacuum oven at a low temperature to obtain the dry crude product.

Purification

The crude product can be purified by recrystallization to obtain high-purity crystals.

-

Solvent Selection : Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[6]

-

Procedure : Dissolve the crude product in a minimum amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes. Hot-filter the solution to remove the charcoal or any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Caption: Experimental workflow for chalcone synthesis.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound (CAS Number: 6575-75-3, Molecular Weight: 226.23 g/mol ).

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy : This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically run in a deuterated solvent like DMSO-d₆ or CDCl₃.[14]

-

Expected Signals :

-

-

¹³C NMR Spectroscopy : This analysis identifies all unique carbon atoms in the molecule.

-

Expected Signals :

-

A carbonyl carbon (C=O) from the ketone group around 188-190 ppm.

-

An aldehyde carbonyl carbon signal around 178-180 ppm.

-

Signals for the carbons of the furan and phenyl rings, as well as the vinylic carbons.[16]

-

-

-

IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands :

-

A strong absorption band around 1680-1660 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.[15]

-

A strong absorption band around 1660-1640 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone.

-

A band around 1600-1580 cm⁻¹ for the C=C stretching of the vinylic group.

-

Bands corresponding to C-O-C stretching of the furan ring (around 1170 cm⁻¹) and aromatic C-H and C=C vibrations.[15]

-

-

-

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

-

Expected Result : A molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight (226.23 g/mol ).

-

Physical Characterization

-

Melting Point : A sharp melting point range indicates a high degree of purity.

-

Appearance : The purified product is typically a crystalline solid, often yellow or brown in color.[15]

Conclusion and Future Outlook

The Claisen-Schmidt condensation provides a reliable and versatile method for the synthesis of this compound. The straightforward nature of the synthesis allows for the generation of various analogues for structure-activity relationship (SAR) studies, which is invaluable in drug discovery. Furan-based chalcones continue to be a promising scaffold for the development of new therapeutic agents targeting a range of diseases.[5] The detailed protocol and characterization data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

References

- Kar Mahapatra D., Asati V., Bharti S. K. (2019). An updated patent review of therapeutic applications of chalcone derivatives (2014-present). Expert Opinion on Therapeutic Patents, 29(5), 385–406.

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.

- MDPI. (n.d.). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2.

- BenchChem. (2025). Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation.

-

ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Available from: [Link]

- ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.

- The Royal Society of Chemistry. (2015). Catalyzed Claisen–Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.

-

YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available from: [Link]

-

PubMed. (2025). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Available from: [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Available from: [Link]

-

YouTube. (2018). Claisen Condensation Reaction Mechanism. Available from: [Link]

-

PubMed. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Available from: [Link]

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available from: [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Available from: [Link]

-

ResearchGate. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Available from: [Link]

-

ResearchGate. (2015). (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Available from: [Link]

-

PubChem. (n.d.). Furfural. Available from: [Link]

-

ACS Publications. (2017). Quantifying the Product Distribution of a Chemical Reaction by 1H NMR Spectroscopy: A Cooperative Learning Approach for the Undergraduate Organic Chemistry Laboratory. Available from: [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 14. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the chalcone derivative, 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for determining key parameters such as melting point, solubility, and spectral characteristics (UV-Vis, NMR, Mass Spectrometry). Furthermore, it contextualizes these properties within the framework of drug discovery by evaluating its drug-likeness based on Lipinski's Rule of Five. Each section is designed to offer not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the molecule's behavior.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous scientific evaluation. A critical and early step in this process is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For the compound this compound, a member of the pharmacologically significant chalcone family, understanding these properties is paramount for predicting its potential as a therapeutic agent.[1] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide will provide a detailed examination of the key physicochemical parameters of this promising molecule.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its precise identification and structural elucidation.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 5-(3-oxo-3-phenylprop-1-en-1-yl)furan-2-carbaldehyde | [2] |

| Synonyms | 5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde | [2] |

| CAS Number | 6575-75-3 | |

| Molecular Formula | C₁₄H₁₀O₃ | [2] |

| Molecular Weight | 226.23 g/mol | [2] |

The structure of this compound, featuring a furan ring, a phenyl ring, and the characteristic enone linkage, is depicted below. The trans-configuration of the propenyl double bond is generally more stable.[1]

Caption: Chemical structure of this compound.

Physical State and Thermal Properties

The physical appearance and thermal behavior of a compound are fundamental properties that provide initial indications of its purity and stability.

Physical State and Appearance

This compound is expected to be a crystalline solid at room temperature, a common characteristic of chalcones. The color can vary from pale yellow to orange, which is typical for compounds with extended conjugation that absorb in the visible spectrum.

Melting Point

The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Table 2: Melting Point of this compound

| Parameter | Value | Source |

| Melting Point | 105-107 °C | [3] |

The capillary method is a standard and widely used technique for determining the melting point of a solid.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

A small, well-packed sample ensures uniform heat distribution.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Understanding a compound's solubility in various solvents is essential for designing appropriate delivery systems and for conducting further biological assays. Chalcones are generally soluble in organic solvents and can exhibit solubility in aqueous acidic or alkaline conditions.[4]

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The molecule is predominantly non-polar due to the two aromatic rings and the hydrocarbon backbone. The polar carbonyl and ether groups are insufficient to overcome the hydrophobicity of the rest of the molecule. |

| Ethanol | Soluble | Ethanol has both polar (hydroxyl group) and non-polar (ethyl group) characteristics, making it a good solvent for many organic compounds of intermediate polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Dichloromethane (DCM) | Soluble | DCM is a non-polar organic solvent that is expected to readily dissolve the compound. |

| Aqueous Acid (e.g., 5% HCl) | Likely Insoluble | The molecule lacks a basic functional group that can be protonated to form a more soluble salt. |

| Aqueous Base (e.g., 5% NaOH) | Likely Insoluble | The molecule does not possess a sufficiently acidic proton that can be deprotonated by a weak base to form a soluble salt. |

This protocol provides a straightforward method for assessing the solubility of a compound in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

The compound of interest

-

A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane, 5% HCl, 5% NaOH)

Procedure:

-

Sample Preparation: Place approximately 10 mg of the compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat the process for each solvent to be tested.

Causality Behind Experimental Choices:

-

Using a standardized amount of solute and solvent allows for a consistent comparison of solubility across different solvents.

-

Vigorous mixing ensures that the system reaches equilibrium, or close to it, for an accurate assessment of solubility.

Spectral Properties

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chalcones typically exhibit two main absorption bands due to their conjugated system.[5] Band I is generally observed in the 220-270 nm region, and Band II appears at longer wavelengths, typically between 340-390 nm, which is characteristic of the cinnamoyl system.[5]

Predicted UV-Vis Absorption: For this compound, it is anticipated that the major absorption peak (Band II) will be in the 340-390 nm range, indicative of the π → π* transition within the extended conjugated system.

Instrumentation:

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol or methanol).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax) for optimal accuracy.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan over the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Caption: Workflow for UV-Vis Spectrum Acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the vinylic protons of the propenyl bridge, and the aromatic protons of the furan and phenyl rings. The coupling constants between the vinylic protons will be indicative of the trans stereochemistry (typically around 15-16 Hz).

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the carbonyl carbons (ketone and aldehyde), the carbons of the furan and phenyl rings, and the vinylic carbons. The carbonyl carbon of the ketone is expected to appear further downfield than the aldehydic carbonyl carbon.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to specific protons.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.

-

Process the data.

-

Assign the signals based on chemical shifts and, if necessary, by using advanced techniques like DEPT or 2D NMR (HSQC, HMBC).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For chalcones, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.

Predicted Mass Spectrum: The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 226 or 227, respectively, depending on the ionization technique used. Key fragmentation patterns would likely involve the loss of the phenyl group (C₆H₅) and the furan-aldehyde moiety.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Ionize the sample using the chosen method (e.g., ESI in positive or negative ion mode).

-

Mass Analysis: Analyze the resulting ions in the mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Drug-Likeness Assessment

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability.[5] The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

-

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

-

A molecular mass less than 500 daltons

-

A calculated octanol-water partition coefficient (log P) that does not exceed 5

Table 4: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule | Compliance |

| Molecular Weight | 226.23 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one furan oxygen) | ≤ 10 | Yes |

| Calculated log P | ~3.0 (Predicted) | ≤ 5 | Yes |

| Violations | 0 |

Conclusion on Drug-Likeness: Based on Lipinski's Rule of Five, this compound exhibits favorable physicochemical properties for a potential orally bioavailable drug candidate, with zero violations of the rule. Its moderate molecular weight and predicted lipophilicity suggest good potential for absorption and distribution.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presented data, both experimental and predicted, along with the detailed protocols for their determination, offer a solid foundation for researchers and drug development professionals. The compound's adherence to Lipinski's Rule of Five further underscores its potential as a promising scaffold for the development of new therapeutic agents. Further experimental validation of the predicted properties is a recommended next step in the comprehensive characterization of this molecule.

References

-

Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. (2021-11-24). Available from: [Link]

-

How To Determine PKA Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025-02-14). Available from: [Link]

-

Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC - NIH. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PubMed Central. (2026-01-14). Available from: [Link]

-

(PDF) Chalcones: A Solubility Study at Different Temperatures. ResearchGate. (2025-08-07). Available from: [Link]

-

Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. MDPI. Available from: [Link]

-

UV-VIS ABSORPTION AND FLUORESCENT CHARACTERISTICS OF SOME SUBSTITUTED IN THE STYRYL FRAGMENT SYNTHETIC CHALCONES. Bulgarian Chemical Communications. Available from: [Link]

-

BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. Rai University. (2024-01-21). Available from: [Link]

-

UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications. Available from: [Link]

-

Synthesis of chalcone. The Royal Society of Chemistry. Available from: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (2025-08-06). Available from: [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link]

-

The pKa in Organic Chemistry. Available from: [Link]

-

Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. Available from: [Link]

-

Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. PubMed. Available from: [Link]

-

Conformational and Vibrational Analysis of Chalcone (E)-3-(Furan-2-yl)-1- Phenylprop-2-en-1-one by Density Functional Theory and. DergiPark. (2021-12-28). Available from: [Link]

-

(PDF) Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. (2025-08-08). Available from: [Link]

-

2 - STANDARD OPERATING PROCEDURE. Available from: [Link]

-

NMR Sample Preparation. Available from: [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry. ehs.uci.edu. Available from: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Standard Operating Procedure. CDN. Available from: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. ACS Publications. (2023-10-13). Available from: [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

ASTM Std Practices for General UV-VIS Quantitative Analysis. Available from: [Link]

-

3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS. BIP-CIC. Available from: [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available from: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available from: [Link]

-

(a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). ResearchGate. Available from: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025-08-10). Available from: [Link]

-

Mass Spectrometry analysis of Small molecules. (2013-02-07). Available from: [Link]

-

(PDF) Chalcones: A Physicochemical Study. ResearchGate. (2019-03-13). Available from: [Link]

-

Chalcone Derivatives: Promising Starting Points for Drug Design. PMC - PubMed Central. (2017-07-25). Available from: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

The Basics of UV-Vis Spectrophotometry. Agilent. Available from: [Link]

-

Predictive QSAR study of chalcone derivatives cytotoxicity activity against HT-29 human colon adenocarcinoma cell lines | Request PDF. ResearchGate. (2025-08-06). Available from: [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. (2021-06-13). Available from: [Link]

-

Fragmentation Study of Substituted Chalcones: Gas Phase Formation ofBenz-1-oxin Cation. SciSpace. (2016-02-08). Available from: [Link]

-

The specific fragmentation process of chalcone flavonoids, take 2′,4. ResearchGate. Available from: [Link]

-

Proposed MS fragmentation pathway for chalcone derivatives. ResearchGate. Available from: [Link]

-

5-(Pyridin-3-yl)furan-2-carbaldehyde | C10H7NO2 | CID 12215260. PubChem. Available from: [Link]

Sources

Spectroscopic Characterization of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the chalcone derivative 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds. The interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is grounded in established principles and supported by data from analogous structures reported in the scientific literature.

Introduction

This compound belongs to the chalcone family, which are α,β-unsaturated ketones renowned for their diverse biological activities.[1] These compounds serve as crucial intermediates in the synthesis of various heterocyclic compounds.[2] A thorough understanding of their spectroscopic properties is paramount for confirming their synthesis, assessing purity, and elucidating their structure. This guide will delve into the expected spectroscopic signatures of the title compound, providing a detailed interpretation based on the analysis of its constituent functional groups: a 5-substituted 2-furaldehyde moiety and a phenyl propenone system.

Molecular Structure and Spectroscopic Correlation

The structure of this compound is presented below. The subsequent sections will analyze how each part of this molecule contributes to the overall spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) in ppm relative to a TMS standard are summarized below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.70 | s | - |

| Phenyl-H (ortho) | ~8.00 | d | ~7-8 |

| Phenyl-H (meta, para) | ~7.50-7.65 | m | - |

| Vinyl-H (β to C=O) | ~7.80 | d | ~15.6 |

| Vinyl-H (α to C=O) | ~7.40 | d | ~15.6 |

| Furan-H (position 3) | ~7.30 | d | ~3.6 |

| Furan-H (position 4) | ~6.95 | d | ~3.6 |

Interpretation:

-

Aldehyde Proton: The aldehyde proton is highly deshielded and is expected to appear as a singlet at approximately 9.70 ppm.[3]

-

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region. The two ortho protons are deshielded by the adjacent carbonyl group and are expected around 8.00 ppm as a doublet. The meta and para protons will likely appear as a multiplet between 7.50 and 7.65 ppm.

-

Vinyl Protons: The two protons of the propenyl chain are diastereotopic and will appear as two distinct doublets. The large coupling constant of approximately 15.6 Hz is characteristic of a trans configuration.[4][5] The proton β to the carbonyl group is typically more deshielded than the α proton.

-

Furan Protons: The two protons on the furan ring will appear as doublets with a small coupling constant of around 3.6 Hz, which is typical for furan systems.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ketone C=O | ~189.0 |

| Aldehyde C=O | ~178.0 |

| Furan C (substituted) | ~158.0, ~153.0 |

| Phenyl C (substituted) | ~137.0 |

| Phenyl C | ~128.0-134.0 |

| Vinyl C (β to C=O) | ~144.0 |

| Vinyl C (α to C=O) | ~122.0 |

| Furan C | ~125.0, ~113.0 |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl carbon is typically found around 189.0 ppm, while the aldehyde carbonyl is expected at a slightly lower chemical shift, around 178.0 ppm.[6]

-

Aromatic and Vinylic Carbons: The carbons of the furan and phenyl rings, as well as the vinylic carbons, will appear in the range of 113.0 to 158.0 ppm. The quaternary carbons (substituted carbons of the rings) will have distinct chemical shifts. The chemical shifts of the vinylic carbons are characteristic of chalcones.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic/vinyl) | 3100-3000 | Stretching |

| C-H (aldehyde) | 2850-2750 | Stretching |

| C=O (ketone) | 1660-1650 | Stretching |

| C=O (aldehyde) | 1680-1670 | Stretching |

| C=C (alkene/aromatic) | 1600-1580 | Stretching |

| C-O-C (furan) | 1180-1170 | Stretching |

Interpretation:

-

Carbonyl Stretching: The most prominent peaks in the IR spectrum will be the carbonyl stretching vibrations. Due to conjugation, the ketone carbonyl stretch is expected at a lower wavenumber, around 1655 cm⁻¹.[4] The aldehyde carbonyl, also conjugated, will appear at a slightly higher frequency, around 1675 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds of the propenyl chain and the aromatic rings will appear in the 1600-1580 cm⁻¹ region.[1]

-

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic, though sometimes weak, aldehyde C-H stretching bands will be present around 2820 and 2720 cm⁻¹.

-

Furan C-O-C Stretching: A characteristic band for the C-O-C stretching of the furan ring is expected around 1177 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Expected Molecular Ion: C₁₄H₁₀O₃, Molecular Weight: 226.23 g/mol

Fragmentation Pattern:

Caption: Predicted mass fragmentation pathway.

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 226.

-

Key Fragments:

-

Loss of a hydrogen radical to give a stable cation at m/z 225.

-

Loss of the formyl radical (-CHO) from the furaldehyde moiety, resulting in a fragment at m/z 197.

-

Cleavage of the bond between the carbonyl group and the vinyl group can lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a very common and stable fragment.

-

Subsequent loss of carbon monoxide from the benzoyl cation will produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the molecular ion and key cationic fragments.

Conclusion

The spectroscopic data for this compound can be reliably predicted and interpreted based on the well-established spectral characteristics of chalcones, furaldehydes, and their derivatives. This guide provides a foundational understanding of the expected NMR, IR, and MS data, which is essential for the successful synthesis and characterization of this and related compounds. The provided protocols offer a starting point for the experimental acquisition of this data.

References

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. Available at: [Link]

-

Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives - Oriental Journal of Chemistry. Available at: [Link]

-

New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy - Basrah Journal of Science. Available at: [Link]

-

Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies - European Journal of Chemistry. Available at: [Link]

-

Synthesis, characterization and antimicrobial activities of 5-(substituted phenyl) - Organic Chemistry: An Indian Journal. Available at: [Link]

-

(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one - MDPI. Available at: [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. Available at: [Link]

-

Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines - ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. basjsci.edu.iq [basjsci.edu.iq]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

Unlocking the Therapeutic Potential of Furan-Containing Chalcones: A Technical Guide for Drug Discovery

Abstract

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] The incorporation of a furan ring into the chalcone scaffold has been shown to significantly enhance a diverse range of biological activities, making these compounds a compelling area of research for drug development professionals.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of furan-containing chalcones. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and pharmacology, aiming to accelerate the discovery and development of novel therapeutic agents based on the furan-chalcone scaffold.

Introduction: The Furan-Chalcone Scaffold - A Privileged Structure in Medicinal Chemistry

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring compounds that serve as precursors for the biosynthesis of flavonoids and isoflavonoids.[1][2] Their deceptively simple chemical architecture belies a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][4][5] The introduction of a furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, into the chalcone framework has emerged as a powerful strategy to modulate and enhance these biological properties.[1][3] The furan ring can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties that can influence ligand-receptor interactions and metabolic stability. This guide will explore the multifaceted biological activities of furan-containing chalcones, providing a technical foundation for their exploration as potential therapeutic agents.

Synthesis of Furan-Containing Chalcones: The Claisen-Schmidt Condensation

The cornerstone of furan-containing chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a furan-containing aromatic aldehyde and an acetophenone derivative.[1] This method is widely favored for its operational simplicity, high yields, and broad substrate scope.

Experimental Protocol: Claisen-Schmidt Condensation for Furan-Chalcone Synthesis

Materials:

-

Furan-2-carbaldehyde (or substituted derivative)

-

Substituted acetophenone

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Round-bottom flask

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the furan-2-carbaldehyde and the substituted acetophenone in a minimal amount of ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a strong base, such as a 10% aqueous solution of KOH or NaOH.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Product Precipitation: Pour the reaction mixture into a beaker of cold water. The chalcone product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual base. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure furan-containing chalcone.

Causality Behind Experimental Choices: The use of a strong base is crucial to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the furan-2-carbaldehyde. The subsequent dehydration of the aldol addition product is often spontaneous or can be facilitated by gentle heating, leading to the formation of the stable α,β-unsaturated carbonyl system of the chalcone. Ethanol is a common solvent as it effectively dissolves the reactants and is compatible with the basic reaction conditions.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Furan-containing chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][6][7] Their anticancer effects are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[8][9]

Induction of Apoptosis

A primary mechanism by which furan-containing chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] This process is tightly regulated and involves a cascade of molecular events that lead to the dismantling of the cell without inducing an inflammatory response. Furan chalcones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by furan-containing chalcones.

Cell Cycle Arrest

In addition to inducing apoptosis, furan-containing chalcones can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most notably the G2/M phase.[5][8] This prevents cancer cells from dividing and propagating. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of furan-containing chalcones is significantly influenced by the nature and position of substituents on both the furan and phenyl rings.[1][4]

-

Substitution on the Furan Ring: The presence of the furan ring itself enhances antiproliferative activity compared to chalcones with two phenyl rings.[1]

-

Substitution on the Phenyl Ring:

-

Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring often enhance cytotoxic activity.

-

The position of the substituent is also critical, with para-substitution often being more favorable.

-

The presence of hydroxyl or methoxy groups can also modulate activity, with their effects being position-dependent.[4]

-

Data Presentation: Anticancer Activity of Furan-Containing Chalcones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-chalcone derivative 1 | HL60 | 17.2 | [1][4] |

| Furan-chalcone derivative 2 | A549 | 20.0 | [11] |

| Furan-chalcone derivative 3 | MCF-7 | 3.44 | [7] |

| Furan-chalcone derivative 4 | HCT-116 | 6.31 | [7] |

| Furo[2,3-d]pyrimidine based chalcone 5d | MCF-7 | 1.39 | [3] |

| Furo[2,3-d]pyrimidine based chalcone 5e | MCF-7 | 0.505 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing chalcone for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Furan-containing chalcones have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[9][12][13] Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of furan-chalcones is highly dependent on their structural features.[12][14]

-

Presence of Halogens: The introduction of halogen atoms, such as chlorine or fluorine, on the phenyl ring often leads to enhanced antibacterial and antifungal activity.[12]

-

Electron-Withdrawing Groups: Other electron-withdrawing groups, like the nitro group, have also been shown to be beneficial for antimicrobial potency.[15]

-

Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes.

Data Presentation: Antimicrobial Activity of Furan-Containing Chalcones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Furan-chalcone derivative f5 | Staphylococcus aureus | 128 | [9] |

| Furan-chalcone derivative f6 | Staphylococcus aureus | 64 | [9] |

| Furan-chalcone derivative t5 | Staphylococcus aureus | 128 | [9] |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Enterococcus faecalis | 100 | [15] |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Candida albicans | 100 | [15] |

| Furan-chalcone derivative 14 | Staphylococcus aureus | 7.81 | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Furan-containing chalcone stock solution

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the furan-containing chalcone in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and furan-containing chalcones have demonstrated potent anti-inflammatory properties.[16][17] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[14][18]

Inhibition of NF-κB and JNK Signaling Pathways

The NF-κB and JNK signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Furan-containing chalcones have been shown to suppress the activation of these pathways, thereby reducing the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[10][14][18]

Signaling Pathway: NF-κB and JNK Inhibition

Caption: Inhibition of NF-κB and JNK signaling pathways by furan-containing chalcones.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of furan-chalcones is influenced by their substitution patterns.[16][19]

-

Hydroxyl Groups: The presence of hydroxyl groups, particularly at the 2' and 5' positions of the acetophenone ring, is often associated with potent anti-inflammatory effects.[19]

-

Symmetrical Substitution: Symmetrical substitution patterns on both aromatic rings can enhance anti-inflammatory activity.[16]

-

Halogenation: The introduction of halogen atoms can also contribute to increased anti-inflammatory potency.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Furan-containing chalcones have been shown to possess significant antioxidant activity, primarily through their ability to scavenge free radicals.[5][18][20]

Mechanism of Antioxidant Action

The antioxidant activity of furan-chalcones is largely attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to neutralize free radicals. The α,β-unsaturated carbonyl system and the presence of hydroxyl groups on the aromatic rings are key features that contribute to their radical scavenging capabilities.[5][18]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potential of furan-chalcones is closely linked to their molecular structure.[18][20]

-

Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are critical determinants of antioxidant activity. Phenolic hydroxyl groups are particularly effective at radical scavenging.[20]

-

Electron-Donating Groups: The presence of electron-donating groups, such as methoxy groups, can also enhance antioxidant capacity.[20]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

-

DPPH solution in methanol

-

Furan-containing chalcone solution

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: To a solution of DPPH in methanol, add a solution of the furan-containing chalcone at various concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Conclusion and Future Directions

Furan-containing chalcones represent a versatile and promising class of bioactive molecules with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, makes them attractive candidates for further drug development. The structure-activity relationships discussed in this guide provide a valuable framework for the rational design of novel and more potent furan-chalcone derivatives.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for various biological activities. In vivo studies are crucial to validate the preclinical efficacy and safety of promising lead compounds. Furthermore, the exploration of novel drug delivery systems could help to improve the bioavailability and therapeutic index of these compounds. The continued investigation of furan-containing chalcones holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Wani, T. A., Al-marhabi, A., & El-Gazzar, A. A. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 29(3), 573. [Link]

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-817. [Link]

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer research, 35(2), 811–817. [Link]

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-817. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Ghalia, M. H. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Amino Acids, 54(12), 1737-1753. [Link]

-

Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Abdel-Maksoud, A. A., & Oh, C. H. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC medicinal chemistry, 13(3), 323–336. [Link]

-

Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-817. [Link]

-

Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

GM Binder. (n.d.). Abts assay protocol pdf. GM Binder. [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

YouTube. (2024). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of the prepared chalcones 7a–l. ResearchGate. [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Zhang, H., Wang, J., Li, S., Sun, H., Zheng, Z., Liu, Y., ... & Xu, W. (2018). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Theranostics, 8(12), 3417. [Link]

-

Tran, T. D., Do, T. H., Huynh, T. N. P., Tran, C. D., & Thai, K. M. (2012). Synthesis and antibacterial activity of some heterocyclic chalcone analogues alone and in combination with antibiotics. Molecules, 17(6), 6684-6700. [Link]

-

Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European journal of medicinal chemistry, 42(2), 125-137. [Link]

-

Ko, H. H., Tsao, L. T., Yu, K. L., Liu, C. T., Wang, J. P., & Lin, C. N. (2002). Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. Bioorganic & medicinal chemistry, 10(12), 3909-3914. [Link]

-

Çol, B., & Tunc, T. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 18(1), 33-39. [Link]

-

Tang, S., He, Z., Wang, Y., Zhang, Y., & Yang, X. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009. [Link]

-

ResearchGate. (n.d.). Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. ResearchGate. [Link]

-

ResearchGate. (n.d.). The proposed mechanism of chalcones on the inhibition of NF-κB... ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]

-

Yadav, B., Kumar, V., Singh, P., Kumar, D., & Singh, R. K. (2011). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 54(1), 221-229. [Link]

-

ResearchGate. (n.d.). (PDF) Structure-activity relationship of antibacterial chalcones. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values (μM) ± SD of tested compounds on selected cell lines after... ResearchGate. [Link]

-

Sivakumar, P. M., Ganesan, S., & Doble, M. (2011). Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones. Medicinal Chemistry Research, 20(4), 482-492. [Link]

-

Li, X., Wang, M., & Su, Z. (2018). Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1163. [Link]

-

ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate. [Link]

-

Ozdemir, A., Altintop, M. D., Canturk, Z., & Kaplancikli, Z. A. (2015). Synthesis and in vitro evaluation of furan-based chalcone derivatives as antimicrobial agents. Letters in Drug Design & Discovery, 12(7), 607-611. [Link]

-

Venkatachalam, H., Nayak, Y., & Jayashree, B. S. (2012). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1149. [Link]

-

ResearchGate. (n.d.). Structures of Two Chalcones With Antioxidant Activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). Schematic overview of NF-kB signaling pathways. ResearchGate. [Link]

-

Padmavathi, G., Priya, L. B., & Ramaswamy, S. (2015). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International journal of molecular sciences, 16(4), 8659–8681. [Link]

-

Al-Warhi, T., Sabt, A., Rizvi, S. U. F., Al-Ghorbani, M., Al-Ghamdi, S., Al-Anazi, M. R., ... & Khan, M. A. (2022). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Journal of King Saud University-Science, 34(3), 101859. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 1,2,3-triazole-furan hybrid chalcone derivatives; (B)... ResearchGate. [Link]

Sources

- 1. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. ijcea.org [ijcea.org]

- 6. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

"literature review on the synthesis of substituted furaldehydes"

An In-depth Technical Guide to the Synthesis of Substituted Furaldehydes

Abstract

Substituted furaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The inherent reactivity of the aldehyde group, coupled with the diverse chemistry of the furan ring, provides a versatile platform for molecular innovation. This technical guide offers a comprehensive exploration of the principal synthetic strategies for accessing this critical class of compounds. We will delve into the conversion of renewable biomass into foundational furaldehydes, explore classical and modern methods for de novo ring construction, detail the strategic functionalization of pre-existing furan scaffolds, and survey emerging sustainable technologies. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols to empower the synthesis of novel substituted furaldehydes.

Introduction: The Significance of the Furan Aldehyde Motif

The furan ring is a privileged five-membered aromatic heterocycle containing an oxygen atom. Its structure is found in a multitude of bioactive natural products and synthetic drugs.[1][2] The incorporation of a furan nucleus can significantly modulate a molecule's pharmacological profile, influencing its solubility, metabolic stability, and binding interactions with biological targets.[1][2] When substituted with an aldehyde group, typically at the 2-position, the resulting furaldehyde becomes an exceptionally versatile building block, opening avenues to a vast array of chemical transformations.

However, the synthesis of substituted furans is not without its challenges. The furan ring is sensitive to strong acids and certain oxidizing agents, which can lead to polymerization or ring-opening.[3][4] Therefore, the development of mild and selective synthetic methodologies is paramount. This guide will navigate these challenges by presenting robust and reliable synthetic routes.

The Biorefinery Approach: Synthesis from Renewable Feedstocks

The most significant furaldehydes, furfural and 5-hydroxymethylfurfural (HMF), are directly accessible from the dehydration of carbohydrates, positioning them as key platform chemicals in a sustainable bio-based economy.[3][5]

-

Furfural is produced from the acid-catalyzed dehydration of pentose sugars (e.g., xylose), which are abundant in hemicellulosic biomass such as corncobs and bagasse.[6]

-

5-Hydroxymethylfurfural (HMF) is derived from the dehydration of hexose sugars like fructose and glucose.[5] HMF is a particularly valuable intermediate as it contains both an aldehyde and a primary alcohol, allowing for differential functionalization.

The conversion typically involves heating the carbohydrate source in the presence of an acid catalyst. A variety of catalytic systems have been developed, including mineral acids (HCl, H₂SO₄), solid acid catalysts (e.g., zeolites, ion-exchange resins), and Lewis acids, often in aqueous or biphasic solvent systems to improve selectivity and facilitate product extraction.[5]

Experimental Protocol: Synthesis of HMF from Fructose

This protocol provides a general procedure for the laboratory-scale synthesis of HMF using an acid catalyst in a biphasic solvent system to continuously extract HMF and prevent its degradation.

Materials:

-

D-Fructose

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control

Procedure:

-

In the reaction vessel, dissolve D-fructose in DMSO to create a solution of the desired concentration (e.g., 10-30 wt%).

-

Add the solid acid catalyst (e.g., 5-10 wt% relative to fructose).

-

Add an equal volume of toluene to the reaction mixture to create a biphasic system.

-

Heat the mixture to the desired reaction temperature (typically 120-150 °C) with vigorous stirring.

-

Maintain the reaction for 1-4 hours. Monitor the progress by periodically sampling the organic (toluene) layer and analyzing for HMF content using techniques like HPLC or GC.

-

After the reaction, cool the mixture to room temperature. Separate the toluene layer, which contains the HMF product.

-